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molecular formula C10H12O4 B1231217 Phlorisobutyrophenone CAS No. 35458-21-0

Phlorisobutyrophenone

Cat. No. B1231217
M. Wt: 196.20 g/mol
InChI Key: BNEBXEZRBLYBCZ-UHFFFAOYSA-N
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Patent
US06177474B1

Procedure details

Under an atmosphere of nitrogen, 981 mg (5.00 mmol) of (2,4,6-trihydroxyphenyl) (2-propyl) ketone (4) was dissolved in 10.0 ml of dioxane, cooled with cold water at about 10° C., and stirred. Into the stirred solution, 554 ml (639 mg, 4.50 mmol, 0.900 equivalent) of boron trifluorideether complex was added by the use of a microsyringe. The resultant mixture was further stirred for 15 minutes and then a dioxane (9 ml) solution of 861 mg of 3-methyl-2-butenol was slowly added dropwise. After four hours, the reaction solution was poured into 100 ml of ether. The ether layer was washed sequentially with a saturated aqueous sodium hydrogen carbonate solution and saturated brine and dried over sodium sulfate. The produced solution was distilled under a reduced pressure to remove the solvent and obtain 1.76 g of a crude product in the form of a red viscous oily substance. The crude product was treated by silica gel column chromatography (50 g of Wako Gel C-300, and eluted sequentially with 200 ml each of petroleum ether:ether at varying ratios=9:1, 7:3, and 5:5) to isolate 417 mg of {3-(3-methyl-2-butenyl)-2,4,6-trihydroxyphenyl} (2-propyl) ketone (23) and 338 mg of 2,2-bis(3-methyl-2-butenyl)-3,5-dihydroxy-6-(2-methyl-1-oxopropyl) cyclohexa-3,5-dienone (13).
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
981 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
554 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
861 mg
Type
reactant
Reaction Step Seven
Quantity
9 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:4]([C:6]1[C:11]([OH:12])=[CH:10][C:9]([OH:13])=[CH:8][C:7]=1[OH:14])=[O:5])[CH3:3].O.[B].[CH3:17][C:18]([CH3:22])=[CH:19][CH2:20]O>O1CCOCC1.CCOCC>[CH3:3][CH:2]([C:4]([C:6]1[C:7]([OH:14])=[CH:8][C:9]([OH:13])=[C:10]([CH2:20][CH:19]=[C:18]([CH3:22])[CH3:17])[C:11]=1[OH:12])=[O:5])[CH3:1].[CH3:17][C:18]([CH3:22])=[CH:19][CH2:20][C:10]1([CH2:6][CH:4]=[C:2]([CH3:3])[CH3:1])[C:9]([OH:13])=[CH:8][C:7]([OH:14])=[C:6]([C:4](=[O:5])[CH:2]([CH3:1])[CH3:3])[C:11]1=[O:12]

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
981 mg
Type
reactant
Smiles
CC(C)C(=O)C1=C(C=C(C=C1O)O)O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
554 mL
Type
reactant
Smiles
[B]
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
861 mg
Type
reactant
Smiles
CC(=CCO)C
Name
Quantity
9 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The ether layer was washed sequentially with a saturated aqueous sodium hydrogen carbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The produced solution was distilled under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
obtain 1.76 g of a crude product in the form of a red viscous oily substance
WASH
Type
WASH
Details
eluted sequentially with 200 ml each of petroleum ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC(C)C(=O)C1=C(C(=C(C=C1O)O)CC=C(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 417 mg
Name
Type
product
Smiles
CC(=CCC1(C(C(=C(C=C1O)O)C(C(C)C)=O)=O)CC=C(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 338 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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